Autac4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

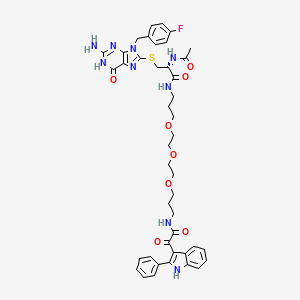

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[3-[2-[2-[3-[[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]amino]propoxy]ethoxy]ethoxy]propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H48FN9O8S/c1-27(54)48-33(26-62-43-50-36-38(51-42(45)52-40(36)57)53(43)25-28-13-15-30(44)16-14-28)39(56)46-17-7-19-59-21-23-61-24-22-60-20-8-18-47-41(58)37(55)34-31-11-5-6-12-32(31)49-35(34)29-9-3-2-4-10-29/h2-6,9-16,33,49H,7-8,17-26H2,1H3,(H,46,56)(H,47,58)(H,48,54)(H3,45,51,52,57)/t33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRHHSZRPVKBSQ-XIFFEERXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCNC(=O)C(=O)C4=C(NC5=CC=CC=C54)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)NCCCOCCOCCOCCCNC(=O)C(=O)C4=C(NC5=CC=CC=C54)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H48FN9O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

870.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Autac4

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Autac4 Function

This compound is a pioneering molecule in the field of targeted protein degradation, specifically designed to induce the selective removal of damaged mitochondria through a process known as mitophagy. As an Autophagy-Targeting Chimera (AUTAC), it represents a novel therapeutic modality for conditions associated with mitochondrial dysfunction.[1][2][3]

At its core, this compound is a heterobifunctional molecule composed of three key components:

-

A targeting ligand: A 2-phenylindole-3-glyoxyamide moiety that specifically binds to the Translocator Protein (TSPO) located on the outer mitochondrial membrane.[4] This ensures the selective recruitment of this compound to its intended organellar target.

-

A flexible linker: A polyethylene glycol (PEG) linker that connects the targeting ligand to the degradation-inducing tag. The linker's length and flexibility are critical for optimal positioning and function of the molecule.[4]

-

A degradation tag: A p-fluorobenzyl guanine (FBnG) derivative that mimics the post-translational modification known as S-guanylation. This tag is the key to initiating the autophagy cascade.

The fundamental mechanism of this compound revolves around its ability to tag damaged mitochondria for degradation by the cellular autophagy machinery. Unlike traditional therapeutic approaches that focus on inhibiting protein function, this compound facilitates the complete removal of its target.

Quantitative Data Summary

While comprehensive quantitative data on this compound's binding affinity and degradation efficiency remains limited in publicly available literature, the following table summarizes the key parameters based on existing studies.

| Parameter | Value | Cell Line(s) | Reference(s) |

| Effective Concentration | 10 µM | Detroit 532, HeLa | |

| Treatment Duration for Mitophagy Induction | 24 - 72 hours | Detroit 532 | |

| Time for Accumulation of K63-linked Polyubiquitin | ~8 hours | HeLa |

Signaling Pathway of this compound-Mediated Mitophagy

The signaling cascade initiated by this compound culminates in the lysosomal degradation of targeted mitochondria. A critical step in this process is the K63-linked polyubiquitination of mitochondrial surface proteins. While the specific E3 ubiquitin ligase recruited by this compound has not yet been definitively identified in the available literature, the overall pathway is understood to proceed as follows:

-

Mitochondrial Targeting: this compound, circulating in the cytosol, binds to TSPO on the outer membrane of mitochondria.

-

S-Guanylation Mimicry and Ubiquitination: The FBnG tag of this compound mimics S-guanylation, a post-translational modification. This mimicry leads to the recruitment or activation of a yet-to-be-identified E3 ubiquitin ligase. This E3 ligase then catalyzes the formation of K63-linked polyubiquitin chains on proteins in the vicinity of this compound on the mitochondrial surface.

-

Autophagy Receptor Recruitment: The K63-linked polyubiquitin chains are recognized and bound by autophagy receptor proteins, most notably p62/SQSTM1.

-

Autophagosome Formation: The binding of p62/SQSTM1 to the ubiquitinated mitochondria recruits the core autophagy machinery, leading to the formation of a double-membraned vesicle called an autophagosome that engulfs the targeted mitochondrion.

-

Lysosomal Fusion and Degradation: The autophagosome then fuses with a lysosome to form an autolysosome. The hydrolytic enzymes within the lysosome degrade the mitochondrion and its components, which are then recycled by the cell.

This compound Signaling Pathway for Mitophagy Induction.

Experimental Workflow

The elucidation of this compound's mechanism of action involves a series of interconnected experimental procedures designed to observe and quantify the key steps in the mitophagy pathway.

Experimental Workflow for this compound Mechanism of Action Studies.

Detailed Experimental Protocols

Mitophagy Assessment using mito-Rosella Reporter

This protocol is designed to visualize and quantify mitophagy in live cells. The mito-Rosella reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of healthy mitochondria, it fluoresces both green and red. Upon delivery to the acidic environment of the lysosome via mitophagy, the green fluorescence is quenched, while the red fluorescence remains stable. The ratio of red to green fluorescence thus serves as a quantitative measure of mitophagy.

Materials:

-

Cells of interest (e.g., Detroit 532)

-

Complete culture medium

-

mito-Rosella plasmid or viral vector

-

Transfection reagent or viral transduction reagents

-

This compound

-

Fluorescence microscope with appropriate filter sets for green and red fluorescence

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Seeding and Transfection/Transduction: a. Seed cells on glass-bottom dishes or chamber slides suitable for microscopy. b. Transfect or transduce the cells with the mito-Rosella reporter construct according to the manufacturer's instructions. c. Allow cells to express the reporter for 24-48 hours.

-

This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM). c. Replace the medium in the cell culture dishes with the this compound-containing medium. d. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Live-Cell Imaging: a. Mount the live-cell imaging dish on the fluorescence microscope stage, ensuring the maintenance of appropriate temperature, humidity, and CO2 levels. b. Acquire images in both the green (e.g., FITC filter set) and red (e.g., TRITC filter set) channels. c. For time-lapse imaging, acquire images at regular intervals over the course of the experiment.

-

Image Analysis: a. For each cell or region of interest, quantify the mean fluorescence intensity in both the red and green channels. b. Calculate the ratio of red to green fluorescence intensity. An increase in this ratio indicates an increase in mitophagy. c. Statistically analyze the data from multiple cells and experiments.

Western Blotting for K63-linked Polyubiquitination, Cytochrome c Release, and Pro-caspase 3 Cleavage

This protocol allows for the detection of key molecular events in the this compound-induced pathway.

Materials:

-

Treated and untreated cell pellets

-

Cytosolic and mitochondrial fractionation kit

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-K63-linkage specific ubiquitin, anti-cytochrome c, anti-caspase-3, anti-cleaved caspase-3, and a loading control (e.g., anti-GAPDH for cytosolic fractions, anti-COX IV for mitochondrial fractions)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Lysis and Fractionation: a. For cytochrome c release, perform cytosolic and mitochondrial fractionation according to the manufacturer's protocol to separate the cytosolic and mitochondrial fractions. b. For total ubiquitination and caspase-3 cleavage analysis, lyse whole cells in RIPA buffer.

-

Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation. e. Wash the membrane three times with TBST. f. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply the chemiluminescent substrate and acquire the signal using an imaging system.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the protein of interest to the loading control. c. Compare the levels of K63-linked ubiquitination, cytosolic cytochrome c, and cleaved caspase-3 between treated and untreated samples.

Intracellular ATP Level Measurement

This assay quantifies the cellular energy status, which can be an indicator of mitochondrial health.

Materials:

-

Treated and untreated cells

-

ATP measurement kit (luciferase-based)

-

Luminometer

Procedure:

-

Cell Lysis: a. Lyse the cells according to the ATP measurement kit manufacturer's protocol to release intracellular ATP.

-

ATP Measurement: a. Add the luciferase-containing reagent to the cell lysates. b. Immediately measure the luminescence using a luminometer.

-

Data Analysis: a. Generate a standard curve using known concentrations of ATP. b. Calculate the ATP concentration in the cell lysates based on the standard curve. c. Normalize the ATP levels to the total protein concentration or cell number. d. Compare the ATP levels between treated and untreated cells. An increase or maintenance of ATP levels in the presence of a mitochondrial stressor (like CCCP) after this compound treatment would indicate improved mitochondrial quality control.

References

Autac4: A Deep Dive into PINK1/Parkin-Independent Mitophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific cellular components via the autophagy pathway. Autac4, a key member of this class, is engineered to specifically target and eliminate mitochondria, a process known as mitophagy. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces mitophagy, independent of the canonical PINK1/Parkin pathway. We will detail the core signaling cascade, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays, offering a complete resource for researchers in the field of targeted protein and organelle degradation.

Introduction to this compound and Mitophagy

Mitophagy is a crucial cellular quality control mechanism that selectively removes damaged or superfluous mitochondria, thereby maintaining mitochondrial homeostasis and cellular health. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases and metabolic disorders. The most well-characterized mitophagy pathway involves the serine/threonine kinase PINK1 and the E3 ubiquitin ligase Parkin. However, emerging evidence has highlighted the existence of alternative, PINK1/Parkin-independent mitophagy pathways.

This compound is a bifunctional molecule designed to hijack the autophagy machinery for the targeted degradation of mitochondria. It comprises a mitochondria-targeting moiety and a guanine-based "degradation tag." This innovative approach offers a powerful tool to induce mitophagy pharmacologically and provides a unique opportunity to study and potentially treat diseases associated with mitochondrial dysfunction.

The Core Mechanism of this compound-Induced Mitophagy

This compound's mechanism of action is a multi-step process that culminates in the engulfment of mitochondria by autophagosomes and their subsequent degradation in lysosomes.

Mitochondrial Targeting and Guanine Tag Delivery

This compound is designed with a specific ligand that directs it to the outer mitochondrial membrane. Once localized, the molecule effectively "tags" the mitochondrion with its guanine moiety.

K63-Linked Polyubiquitination: The Key Signaling Hub

The guanine tag serves as a beacon for the cellular ubiquitination machinery. An as-yet-unidentified E3 ubiquitin ligase recognizes the tagged mitochondria and catalyzes the formation of K63-linked polyubiquitin chains on mitochondrial outer membrane proteins. This is a critical step, as K63-linked ubiquitination is a non-degradative signal that typically mediates protein-protein interactions and signaling complex assembly, in contrast to the K48-linked chains that target proteins for proteasomal degradation. The accumulation of these K63-linked polyubiquitin chains can be observed approximately 8 hours after this compound treatment[1].

Recruitment of Autophagy Receptors and Autophagosome Formation

The K63-polyubiquitin chains act as a scaffold to recruit autophagy receptors, such as p62/SQSTM1, which possess ubiquitin-binding domains. These receptors, in turn, interact with LC3 (Microtubule-associated protein 1A/1B-light chain 3), a key protein component of the autophagosome membrane. This interaction tethers the ubiquitinated mitochondrion to the nascent autophagosome, facilitating its engulfment.

Lysosomal Degradation and Cellular Renewal

Once enclosed within the autophagosome, the mitochondrion is delivered to the lysosome for degradation. The fusion of the autophagosome with the lysosome forms an autolysosome, where hydrolytic enzymes break down the mitochondrial components into their constituent molecules, which can then be recycled by the cell.

A significant consequence of this compound-induced mitophagy is the subsequent upregulation of mitochondrial biogenesis, mediated by the master regulator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha)[2]. This suggests a compensatory mechanism where the clearance of damaged mitochondria signals the cell to produce new, healthy ones, thereby restoring cellular energetic and metabolic balance.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the intricate processes involved in this compound-induced mitophagy, the following diagrams have been generated using the Graphviz DOT language.

This compound-Induced Mitophagy Signaling Pathway

Caption: Signaling pathway of this compound-induced mitophagy.

Experimental Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for evaluating this compound-induced mitophagy.

Quantitative Data on this compound-Induced Mitophagy

The efficacy of this compound in inducing mitophagy and restoring mitochondrial function has been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of this compound on Mitophagy Induction in Detroit 532 Cells

| Treatment | Duration (hours) | Mitophagy Induction (mito-Rosella Assay) |

| Vehicle Control | 24-72 | Baseline |

| This compound (10 µM) | 24-72 | Significant increase in mitophagy |

Data abstracted from MedChemExpress product information, citing Takahashi et al., 2019.[1]

Table 2: Restoration of Mitochondrial Function in Down Syndrome Patient-Derived Fibroblasts

| Treatment | Duration (days) | Mitochondrial Membrane Potential | Intracellular ATP Production |

| Untreated | 3 | Reduced | Reduced |

| This compound Treatment | 3 | Restored to normal levels | Restored to normal levels |

Data abstracted from Takahashi et al., 2020, Autophagy.[3]

Table 3: Protective Effects of this compound Against Mitochondrial Injury (CCCP-induced)

| Pre-treatment | CCCP Challenge | Cytochrome c Release | Pro-caspase 3 Cleavage | Intracellular ATP Levels |

| Vehicle | Yes | Increased | Increased | Decreased |

| This compound (10 µM) | Yes | Suppressed | Suppressed | Maintained |

Data abstracted from MedChemExpress product information.[1]

Detailed Experimental Protocols

The following protocols are based on methodologies commonly used to assess mitophagy and mitochondrial function in the context of this compound treatment.

Western Blotting for Mitophagy Markers

Objective: To detect changes in the levels of mitochondrial proteins (e.g., TOM20) and autophagy markers (e.g., LC3-II) following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-TOM20, anti-LC3, anti-K63-linkage specific ubiquitin, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Denature protein samples in Laemmli buffer and load equal amounts onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions should be determined empirically but are often in the range of 1:1000.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in mitochondrial protein levels are indicative of mitophagy.

Fluorescence Microscopy with mito-Rosella

Objective: To visualize and quantify mitophagic flux in live cells using the pH-sensitive fluorescent reporter mito-Rosella.

Materials:

-

Cells stably or transiently expressing mito-Rosella.

-

This compound and vehicle control.

-

Fluorescence microscope with appropriate filter sets for green (pH-neutral) and red (pH-stable) fluorescence.

Procedure:

-

Plate cells expressing mito-Rosella on glass-bottom dishes or coverslips.

-

Treat cells with this compound or vehicle control for the desired time (e.g., 24-72 hours).

-

Image live cells using a fluorescence microscope.

-

In healthy mitochondria, the mito-Rosella reporter will emit both green and red fluorescence.

-

Upon delivery to the acidic environment of the lysosome via mitophagy, the green fluorescence is quenched, while the red fluorescence persists.

-

Mitophagic flux can be quantified by the appearance of red-only puncta, representing mitochondria within lysosomes.

Mitochondrial Membrane Potential Assay (JC-1)

Objective: To measure changes in mitochondrial membrane potential following this compound treatment.

Materials:

-

JC-1 dye.

-

Cell culture medium.

-

This compound and vehicle control.

-

Positive control for depolarization (e.g., CCCP).

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Plate cells in a multi-well plate and treat with this compound or controls.

-

Incubate cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash cells with assay buffer.

-

Measure fluorescence intensity. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and fluoresces green.

-

Calculate the ratio of red to green fluorescence. An increase in this ratio indicates a restoration or maintenance of mitochondrial membrane potential.

Intracellular ATP Measurement Assay

Objective: To quantify changes in cellular ATP levels as an indicator of mitochondrial function.

Materials:

-

ATP measurement kit (e.g., luciferase-based).

-

This compound and vehicle control.

-

Luminometer.

Procedure:

-

Plate cells and treat with this compound or controls.

-

Lyse the cells according to the ATP assay kit manufacturer's instructions to release ATP.

-

Add the luciferase-based ATP detection reagent.

-

Measure luminescence using a luminometer.

-

Normalize ATP levels to the total protein concentration or cell number. An increase in ATP levels suggests improved mitochondrial function.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted degradation, offering a potent and specific tool to induce mitophagy independently of the PINK1/Parkin pathway. Its ability to clear damaged mitochondria and promote mitochondrial biogenesis holds considerable promise for the development of novel therapeutics for a range of diseases.

Future research will likely focus on several key areas. The identification of the specific E3 ubiquitin ligase responsible for the K63-polyubiquitination of this compound-tagged mitochondria is a critical next step in fully elucidating the molecular pathway. Furthermore, a more detailed understanding of the signaling cascade that links mitophagy to the activation of PGC-1α and subsequent mitochondrial biogenesis is needed. Finally, the in vivo efficacy and safety of this compound and other AUTACs will need to be rigorously evaluated in preclinical models of disease. The continued exploration of this innovative technology will undoubtedly provide valuable insights into the fundamental processes of cellular quality control and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide on Autac4 and K63-linked Polyubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Autac4, a novel autophagy-targeting chimera (AUTAC), and its mechanism of action involving K63-linked polyubiquitination to induce mitophagy. This compound represents a promising strategy for the targeted degradation of damaged mitochondria, with therapeutic potential in diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders. This document details the molecular mechanism of this compound, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes the involved signaling pathways and workflows.

Introduction to this compound and K63-Linked Polyubiquitination

Autophagy-targeting chimeras (AUTACs) are bifunctional molecules designed to hijack the cellular autophagy machinery for the selective degradation of specific cellular components. This compound is a first-in-class, mitochondria-targeting AUTAC that promotes the clearance of damaged mitochondria via mitophagy, a selective form of autophagy.[1][2][3]

A key feature of this compound's mechanism is the induction of K63-linked polyubiquitination on mitochondrial proteins.[4][5] Unlike K48-linked polyubiquitination, which primarily targets proteins for proteasomal degradation, K63-linked chains serve as a scaffold for the recruitment of autophagy receptors, such as p62/SQSTM1, initiating the formation of the autophagosome around the targeted cargo. This compound's ability to induce mitophagy is independent of the well-characterized PINK1/Parkin pathway, offering a potential therapeutic avenue for conditions where this pathway is compromised.

Molecular Mechanism of this compound

This compound is a chimeric molecule composed of two key moieties connected by a linker:

-

A Mitochondria-Targeting Ligand: this compound utilizes a ligand for the translocator protein (TSPO) located on the outer mitochondrial membrane, ensuring its specific localization to mitochondria.

-

A Guanine-Based Degradation Tag: This tag is responsible for inducing K63-linked polyubiquitination on mitochondrial surface proteins. The precise mechanism by which the guanine tag recruits or activates an E3 ubiquitin ligase to catalyze this specific chain linkage is an area of active investigation and the specific E3 ligase(s) involved have not yet been fully elucidated.

Once K63-polyubiquitin chains are assembled on the mitochondrial surface, they are recognized by the ubiquitin-binding domain (UBA) of autophagy receptors like p62/SQSTM1. p62 then interacts with LC3 on the nascent autophagosome, tethering the mitochondrion to the autophagic machinery for engulfment and subsequent degradation upon fusion with the lysosome.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from studies on this compound's activity.

| Parameter | Cell Line | Concentration | Treatment Duration | Observation | Citation |

| Mitophagy Induction | Detroit 532 | 10 µM | 24-72 hours | Induction of mitophagy as measured by mito-Rosella assay. | |

| K63-linked Polyubiquitination | HeLa | 40 µM | 8 hours | Accumulation of K63-linked polyubiquitin. | |

| Mitochondrial Degradation | HeLa | 40 µM | 10 hours | Induction of mitochondrial degradation and biogenesis. | |

| Rescue from Mitochondrial Injury | - | 10 µM | - | Suppression of cytochrome c release and pro-caspase 3 cleavage after CCCP treatment. |

| Parameter | Cell Model | Treatment Duration | Observation | Citation |

| Restoration of Mitochondrial Membrane Potential | Down syndrome patient-derived fibroblasts | 3 days | Restoration of mitochondrial membrane potential. | |

| Restoration of ATP Production | Down syndrome patient-derived fibroblasts | 3 days | Restoration of intracellular ATP levels. |

Signaling Pathways and Experimental Workflows

This compound-Mediated Mitophagy Signaling Pathway

Caption: this compound targets mitochondria via TSPO and induces K63-polyubiquitination, leading to p62-mediated autophagic degradation.

Experimental Workflow for Characterizing this compound Activity

Caption: A typical experimental workflow to characterize the biochemical and cellular activities of this compound.

Detailed Experimental Protocols

Mito-Rosella Mitophagy Assay

This protocol is adapted from methodologies used to assess mitophagy. The mito-Rosella biosensor consists of a pH-sensitive GFP and a pH-insensitive RFP targeted to the mitochondrial matrix. In the neutral pH of the mitochondria, both fluorophores emit a signal. Upon delivery to the acidic lysosome during mitophagy, the GFP signal is quenched, while the RFP signal remains, allowing for ratiometric analysis of mitophagy.

Materials:

-

Cells expressing a mitochondrial-targeted Rosella biosensor (mito-Rosella)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (4%) in PBS for fixation

-

Mounting medium with DAPI

-

Confocal microscope with appropriate filter sets for GFP and RFP

Procedure:

-

Cell Seeding: Seed mito-Rosella expressing cells onto glass-bottom dishes or coverslips at a density that allows for individual cell imaging. Allow cells to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the desired time course (e.g., 24, 48, 72 hours).

-

Fixation: After treatment, wash the cells twice with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Washing and Mounting: Wash the cells three times with PBS. Mount coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Acquire images using a confocal microscope. Capture images in the GFP, RFP, and DAPI channels. Use consistent imaging parameters (laser power, gain, etc.) across all samples.

-

Image Analysis:

-

Quantify the number of RFP-only puncta (representing mitolysosomes) per cell.

-

Alternatively, perform a ratiometric analysis of the RFP/GFP signal intensity within the cell. An increase in the RFP/GFP ratio indicates an increase in mitophagy.

-

Analyze a sufficient number of cells per condition for statistical significance.

-

Western Blot for K63-Linked Polyubiquitination

This protocol outlines the detection of K63-linked polyubiquitin chains in cell lysates following this compound treatment.

Materials:

-

Cells of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase (DUB) inhibitors (e.g., NEM, PR-619)

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-15% gradient gels)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-K63-linkage specific ubiquitin antibody

-

Primary antibody: Mouse anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time (e.g., 8 hours). After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and DUB inhibitors.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against K63-linked ubiquitin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

In Vitro Ubiquitination Assay

This assay can be used to reconstitute the ubiquitination of a substrate in a test tube and to identify potential E3 ligases involved in this compound's mechanism.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (a panel of E2s can be screened)

-

Recombinant putative E3 ligase

-

Recombinant ubiquitin (wild-type and K63-only mutants)

-

Substrate protein (e.g., a mitochondrial outer membrane protein)

-

This compound

-

Ubiquitination reaction buffer (containing ATP and MgCl2)

-

SDS-PAGE and Western blot reagents as described above

-

Antibody against the substrate protein and K63-linked ubiquitin

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1, the E2 of interest, the putative E3 ligase, ubiquitin, the substrate protein, and this compound or vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an antibody against the substrate protein to observe higher molecular weight species corresponding to ubiquitinated forms. To confirm the linkage type, probe a parallel blot with a K63-linkage specific ubiquitin antibody.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation, offering a novel strategy to induce mitophagy and clear damaged mitochondria. Its Parkin-independent mechanism of action, mediated by K63-linked polyubiquitination, opens up new therapeutic possibilities for a range of diseases associated with mitochondrial dysfunction.

Future research should focus on elucidating the precise molecular machinery recruited by this compound's guanine tag, particularly the identification of the specific E3 ubiquitin ligase(s) involved. A deeper understanding of this mechanism will facilitate the design of more potent and selective AUTACs. Furthermore, preclinical and clinical studies are warranted to evaluate the therapeutic efficacy and safety of this compound and next-generation AUTACs in relevant disease models.

References

- 1. An Autophagy-Targeting Chimera Induces Degradation of Androgen Receptor Mutants and AR-v7 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting selective autophagy by AUTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

Autac4's Independence from the PINK1/Parkin Pathway: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to induce the degradation of specific cellular targets through the autophagy pathway. Autac4, a mitochondria-targeting AUTAC, has been developed to promote the selective clearance of damaged mitochondria, a process known as mitophagy. A critical question for the therapeutic application and mechanistic understanding of this compound is its reliance on the canonical PINK1/Parkin pathway, the best-characterized signaling cascade for mitophagy in response to mitochondrial damage. This technical guide provides a comprehensive analysis of the available scientific evidence, concluding that This compound-mediated mitophagy is independent of the PINK1/Parkin pathway . We present the divergent mechanisms of action, supporting quantitative data, and detailed experimental protocols for the key assays used to elucidate these pathways.

Introduction to Mitophagy Pathways

Mitophagy is a crucial cellular quality control mechanism that removes damaged or superfluous mitochondria, thereby preventing the accumulation of dysfunctional organelles that can lead to cellular stress, apoptosis, and the pathogenesis of various diseases, including neurodegenerative disorders.

The Canonical PINK1/Parkin Pathway

The PINK1/Parkin pathway is a primary mechanism for initiating mitophagy in response to mitochondrial depolarization.

-

Sensing Damage: In healthy mitochondria, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. Upon mitochondrial damage and loss of membrane potential, this import process is inhibited, leading to the accumulation and activation of PINK1 on the outer mitochondrial membrane (OMM).[1][2]

-

Signal Amplification: Activated PINK1 phosphorylates ubiquitin molecules on the OMM. This phosphorylated ubiquitin serves as a recruitment signal for the E3 ubiquitin ligase Parkin.[1][2]

-

Ubiquitination Cascade: Once recruited to the mitochondria, Parkin is also activated by PINK1-mediated phosphorylation. Activated Parkin then ubiquitinates a plethora of OMM proteins, creating a dense ubiquitin coat on the damaged organelle.

-

Autophagosome Recruitment: This polyubiquitin coat is recognized by autophagy receptors, such as NDP52 and Optineurin, which in turn recruit the core autophagy machinery to engulf the mitochondrion in a double-membraned vesicle called an autophagosome.

-

Lysosomal Degradation: The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: The canonical PINK1/Parkin-dependent mitophagy pathway.

The this compound-Mediated Pathway

This compound is a synthetic molecule designed to induce mitophagy through a distinct mechanism that hijacks the autophagy machinery directly. It is a chimeric molecule consisting of a mitochondrial-targeting moiety and a guanine-based degradation tag.

-

Mitochondrial Targeting: this compound is designed to specifically accumulate on the mitochondrial membrane.

-

Guanine Tag Delivery: Once localized, this compound presents a guanine tag on the mitochondrial surface.

-

K63-Linked Polyubiquitination: This guanine tag promotes the K63-linked polyubiquitination of mitochondrial proteins. This is a key mechanistic distinction from the mixed K48- and K63-linked chains often associated with Parkin-mediated ubiquitination.

-

Autophagy Receptor Recognition: K63-polyubiquitin chains are recognized by autophagy receptors, which then recruit the autophagosome.

-

Lysosomal Degradation: The subsequent steps of autophagosome formation and lysosomal fusion proceed as in the canonical pathway.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: The this compound-mediated mitophagy pathway.

Evidence for PINK1/Parkin Independence

Quantitative Data

The following tables summarize the key quantitative findings from mitophagy assays conducted in wild-type, PINK1 knockout (KO), and Parkin KO cells. The data consistently show that the absence of PINK1 or Parkin does not impair the mitophagic activity of this compound.

Table 1: Mitophagy Induction by this compound in PINK1 KO Cells

| Cell Line | Treatment | Mitophagy Level (Normalized) |

| Wild-type | Vehicle | 1.0 |

| Wild-type | This compound | 3.5 ± 0.4 |

| PINK1 KO | Vehicle | 1.1 ± 0.1 |

| PINK1 KO | This compound | 3.6 ± 0.5 |

Data are represented as mean ± SD, normalized to the vehicle-treated wild-type cells. Data are representative of findings from Takahashi et al. (2019).

Table 2: Mitophagy Induction by this compound in Parkin KO Cells

| Cell Line | Treatment | Mitophagy Level (Normalized) |

| Wild-type | Vehicle | 1.0 |

| Wild-type | This compound | 3.4 ± 0.3 |

| Parkin KO | Vehicle | 1.0 ± 0.2 |

| Parkin KO | This compound | 3.5 ± 0.4 |

Data are represented as mean ± SD, normalized to the vehicle-treated wild-type cells. Data are representative of findings from Takahashi et al. (2019).

These data clearly illustrate that this compound induces a significant increase in mitophagy in both wild-type and knockout cell lines, with no statistically significant difference in the magnitude of this effect between the genotypes. This provides strong evidence for the PINK1/Parkin-independent mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action, based on the protocols described by Takahashi et al. (2019).

Mitophagy Assay using mito-Rosella Reporter

This assay utilizes a pH-sensitive fluorescent reporter, mito-Rosella, to visualize the delivery of mitochondria to the acidic environment of the lysosome.

Materials:

-

HeLa cells stably expressing mito-Rosella

-

This compound

-

CCCP (positive control for PINK1/Parkin-dependent mitophagy)

-

Fluorescence microscope

Procedure:

-

Seed HeLa-mito-Rosella cells in a glass-bottom dish.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or CCCP (e.g., 10 µM) for the indicated time (e.g., 24 hours).

-

Wash the cells with PBS.

-

Acquire fluorescence images using a confocal microscope.

-

Excite the Rosella reporter at 488 nm (for green fluorescence) and 561 nm (for red fluorescence).

-

Capture emission at appropriate wavelengths for both green and red channels.

-

-

Analyze the images by quantifying the number of red-only puncta (representing mitochondria in lysosomes) relative to the total mitochondrial network (yellow fluorescence). An increase in the red/green fluorescence ratio indicates an increase in mitophagy.

dot graph G { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for the mito-Rosella mitophagy assay.

Western Blot Analysis of K63-Linked Polyubiquitination

This protocol is used to detect the accumulation of K63-linked polyubiquitin chains on mitochondria following this compound treatment.

Materials:

-

HeLa cells

-

This compound

-

Mitochondria isolation kit

-

Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors)

-

Primary antibodies: anti-K63-linkage specific ubiquitin antibody, anti-TOM20 (mitochondrial loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Treat HeLa cells with this compound for the desired time (e.g., 8 hours).

-

Isolate the mitochondrial fraction using a commercial kit or standard differential centrifugation protocol.

-

Lyse the mitochondrial pellet in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary anti-K63 ubiquitin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an anti-TOM20 antibody to confirm equal loading of mitochondrial protein.

dot graph G { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for K63-linked polyubiquitination Western Blot.

Conclusion and Future Directions

-

Therapeutic Potential: The independence from PINK1/Parkin suggests that this compound could be effective in patient populations with mutations in these genes, which are associated with early-onset Parkinson's disease.

-

Novel Mechanism: this compound's mechanism of action, involving the direct delivery of a degradation tag to promote K63-linked polyubiquitination, represents a novel strategy for inducing selective autophagy.

-

Research Tool: this compound provides a valuable tool for studying mitophagy in a manner that bypasses the upstream signaling events of the PINK1/Parkin pathway, allowing for a more direct investigation of the core autophagy machinery.

Future research should focus on identifying the specific E3 ligase(s) responsible for the K63-linked polyubiquitination downstream of this compound's guanine tag. A deeper understanding of the molecular players involved in the recognition of this tag and the subsequent recruitment of the autophagy machinery will be crucial for the further development and optimization of AUTAC-based therapeutics. Additionally, in vivo studies are necessary to validate the efficacy and safety of this compound in animal models of diseases associated with mitochondrial dysfunction.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Autac4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Autac4, a key molecule in the field of targeted protein degradation. It details the chemical structure, a step-by-step synthesis protocol, and its mechanism of action in inducing mitophagy. This document is intended to serve as a valuable resource for researchers and professionals in drug development and cellular biology.

Chemical Structure and Properties of this compound

This compound is a synthetic, bifunctional small molecule known as an Autophagy-Targeting Chimera (AUTAC). Its structure is modular, consisting of three key components: a ligand that binds to the translocator protein (TSPO) on the outer mitochondrial membrane, a polyethylene glycol (PEG) linker, and a p-fluorobenzyl guanine tag that triggers the autophagy process.[1][2]

The chemical formula for this compound is C43H48FN9O8S, and it has a molecular weight of 869.97 g/mol .[2]

| Property | Value | Source |

| Molecular Formula | C43H48FN9O8S | [2] |

| Molecular Weight | 869.97 g/mol | [2] |

| CAS Number | 2267315-04-6 | |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO (up to 20 mM) | |

| Purity | ≥98% (HPLC) | |

| Storage | Store at -20°C |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of three key building blocks: the TSPO ligand, the PEG linker, and the guanine tag, followed by their sequential conjugation. The following protocol is a summary of the likely synthetic route based on the known structure of this compound and general organic chemistry principles, as a detailed, publicly available step-by-step synthesis protocol from the original inventors is not available.

Materials and Reagents

-

2-phenylindole

-

Oxalyl chloride

-

N,N-Diisopropylethylamine (DIPEA)

-

Amine-PEG-amine (specific length required)

-

p-Fluorobenzyl bromide

-

Guanine

-

Various solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Coupling agents (e.g., HATU)

-

Protecting group reagents (e.g., Boc-anhydride)

-

Deprotection reagents (e.g., Trifluoroacetic acid (TFA))

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Synthesis Workflow

References

Autac4: A Technical Guide for the Study of Mitochondrial Dysfunction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including neurodegenerative disorders, metabolic diseases, and age-related pathologies. The selective removal of damaged mitochondria, a process known as mitophagy, is a critical component of cellular quality control. Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to hijack the autophagy pathway for the specific degradation of cellular targets. Autac4 is a first-in-class, mitochondria-targeting AUTAC designed to induce the selective degradation of dysfunctional mitochondria. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool for studying and potentially reversing mitochondrial dysfunction. We present quantitative data, detailed experimental protocols, and pathway diagrams to facilitate its use in a research and drug development setting.

Introduction to this compound

This compound is a bifunctional chimeric molecule engineered to specifically target and degrade mitochondria via the autophagy pathway.[1] It is composed of three key components:

-

A Mitochondria-Targeting Ligand: A 2-phenylindole-3-glyoxyamide moiety that binds to the translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2]

-

A Degradation Tag: A p-fluorobenzyl guanine (FBnG) group that, once localized to the mitochondrial surface, serves as a signal for the autophagy machinery.[1][2]

-

A Flexible Linker: A polyethylene glycol (PEG) linker that connects the targeting ligand and the degradation tag, providing the necessary spatial orientation for their respective functions.

By delivering a guanine tag to the mitochondrial surface, this compound promotes K63-linked polyubiquitination, which is recognized by autophagy receptors, leading to the engulfment of the targeted mitochondria by autophagosomes and their subsequent degradation in lysosomes. This process is distinct from PINK1/Parkin-mediated mitophagy.

Technical Specifications

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 869.97 g/mol | |

| Formula | C₄₃H₄₈FN₉O₈S | |

| CAS Number | 2267315-04-6 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 20 mM in DMSO | |

| Storage | Store at -20°C (1 month) or -80°C (6 months), protect from light |

Mechanism of Action

This compound's mechanism for inducing mitophagy is a multi-step process that hijacks the cell's natural autophagy machinery.

Caption: The signaling pathway for this compound-induced mitophagy.

The key steps are:

-

Targeting: this compound enters the cell and its TSPO ligand binds to the translocator protein on the outer mitochondrial membrane (OMM).

-

Tag Delivery: This binding event localizes the guanine tag to the mitochondrial surface.

-

Ubiquitination: The guanine tag promotes K63-linked polyubiquitination on OMM proteins. This step is reported to take approximately 8 hours.

-

Receptor Recruitment: K63-polyubiquitin chains are recognized and bound by autophagy receptors, such as p62/SQSTM1.

-

Autophagosome Formation: The recruited receptors initiate the formation of a double-membraned autophagosome that engulfs the targeted mitochondrion.

-

Maturation and Degradation: The autophagosome fuses with a lysosome to form an autolysosome, where the mitochondrial cargo is degraded by lysosomal hydrolases.

Quantitative Effects on Mitochondrial Function

This compound treatment has been shown to rescue mitochondrial function in various cell models of mitochondrial dysfunction, such as fibroblasts from Down syndrome (DS) patients and cells treated with mitochondrial toxins like CCCP.

| Parameter | Cell Model | Treatment | Result | Reference |

| Mitophagy Induction | Detroit 532 cells | 10 µM this compound for 24-72 h | Mitophagy is induced, as observed with mito-Rosella biosensor. | |

| Mitochondrial Degradation | HeLa cells | 40 µM this compound for 10 h | Induces degradation and subsequent biogenesis of mitochondria. | |

| Mitochondrial Membrane Potential (MMP) | Down syndrome fibroblasts | 10 µM this compound for 3 days | Restores MMP to healthy levels. | |

| ATP Production | Down syndrome fibroblasts | 10 µM this compound for 3 days | Restores intracellular ATP production. | |

| Apoptosis Markers | CCCP-treated cells | 10 µM this compound | Suppresses cytochrome c release and pro-caspase 3 cleavage. | |

| Mitochondrial Biogenesis | Down syndrome fibroblasts | 10 µM this compound for 3 days | Increases levels of PGC-1α, a master regulator of biogenesis. |

Experimental Protocols

The following are detailed, representative protocols for key assays used to evaluate the effects of this compound on mitochondrial function. Researchers should optimize these protocols for their specific cell types and experimental conditions.

General Experimental Workflow

A typical experiment to assess this compound's effects involves cell treatment followed by one or more functional assays.

Caption: A generalized workflow for studying this compound's effects.

Protocol: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol uses a fluorescent dye like TMRM or JC-1 to quantify MMP.

-

Cell Preparation: Plate cells in a multi-well plate (e.g., 96-well black, clear bottom) and culture overnight.

-

Treatment: Treat cells with this compound, vehicle control (DMSO), and a positive control for depolarization (e.g., 10 µM CCCP) for the desired time (e.g., 24-72 hours).

-

Dye Loading:

-

Remove the treatment medium and wash cells once with pre-warmed PBS or HBSS.

-

Add pre-warmed medium containing the MMP dye (e.g., 100 nM TMRM or 2 µM JC-1).

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Wash cells twice with pre-warmed PBS to remove excess dye.

-

Add back pre-warmed PBS or imaging buffer.

-

Measure fluorescence using a microplate reader or fluorescence microscope.

-

TMRM: Ex/Em ~549/573 nm. A decrease in fluorescence indicates depolarization.

-

JC-1: Measure both green fluorescence (monomers, ~510/527 nm) and red fluorescence (J-aggregates, ~585/590 nm). A decrease in the red/green fluorescence ratio indicates depolarization.

-

-

-

Data Analysis: Normalize fluorescence intensity of treated cells to the vehicle control.

Protocol: Measurement of Intracellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify total cellular ATP.

-

Cell Preparation: Plate cells in a white, opaque 96-well plate suitable for luminescence and culture overnight.

-

Treatment: Treat cells with this compound and controls for the desired duration.

-

Cell Lysis:

-

Remove the culture medium.

-

Add a volume of lysis buffer (as provided in commercial ATP assay kits, e.g., CellTiter-Glo®) equal to the culture medium volume.

-

Lyse the cells by mixing on an orbital shaker for 2-5 minutes to induce cell lysis and stabilize the luciferase enzyme.

-

-

Luminescence Measurement:

-

Allow the plate to equilibrate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Calculate the ATP concentration in samples based on the standard curve and normalize to the vehicle control.

Protocol: Detection of Reactive Oxygen Species (ROS)

This protocol uses a general ROS indicator like DCFH-DA or a mitochondria-specific superoxide indicator like MitoSOX™ Red.

-

Cell Preparation: Plate cells in a suitable multi-well plate and culture overnight.

-

Treatment: Treat cells with this compound and controls. A positive control for ROS induction (e.g., 100 µM H₂O₂) can be added for a short duration (30-60 min) before measurement.

-

Probe Loading:

-

Remove the treatment medium and wash cells once with pre-warmed HBSS.

-

Load cells with the ROS probe by incubating with a working solution (e.g., 10 µM DCFH-DA or 5 µM MitoSOX™ Red) for 15-30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Wash cells gently with pre-warmed HBSS to remove the unloaded probe.

-

Add back pre-warmed HBSS or imaging buffer.

-

Immediately measure fluorescence using a microplate reader or microscope.

-

DCFH-DA (oxidized form): Ex/Em ~495/529 nm.

-

MitoSOX™ Red: Ex/Em ~510/580 nm.

-

-

-

Data Analysis: An increase in fluorescence intensity corresponds to higher ROS levels. Normalize the fluorescence of treated samples to the vehicle control.

Protocol: Western Blot for Mitophagy Markers

This protocol is for detecting changes in key proteins involved in autophagy and mitochondrial biogenesis.

-

Cell Lysis: After treatment with this compound and controls, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

LC3-I/II: To assess autophagosome formation (ratio of lipidated LC3-II to LC3-I).

-

p62/SQSTM1: An autophagy receptor that is degraded during autophagy flux (levels decrease with increased flux).

-

PGC-1α: To assess mitochondrial biogenesis.

-

Loading Control: β-actin or GAPDH.

-

-

Wash the membrane 3 times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

-

Data Analysis: Perform densitometry analysis using software like ImageJ. Normalize the band intensity of target proteins to the loading control.

Conclusion

This compound is a powerful and specific chemical tool for inducing mitophagy and studying the consequences of mitochondrial quality control. Its ability to clear damaged mitochondria and restore cellular energetic function in models of mitochondrial dysfunction highlights its potential for both basic research and therapeutic development. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively incorporate this compound into their studies of mitochondrial biology and disease.

References

Disclaimer: As of the current date, "Autac4" is a term referring to a specific, commercially available autophagy-targeting chimera (AUTAC) designed for research purposes, primarily for inducing mitophagy.[1][2][3] There is limited independent, peer-reviewed literature specifically detailing its effects on "age-related cellular decline" in a broad sense. However, the mechanism of AUTACs, which involves targeted degradation of cellular components via autophagy, is highly relevant to combating age-related cellular decline.[4][5] This guide will therefore focus on the established effects of a well-researched compound that modulates autophagy, Rapamycin , to provide a representative and detailed overview of how influencing autophagy can impact cellular aging. The principles and methodologies described herein are directly applicable to the study of novel compounds like this compound.

Introduction: Autophagy and Cellular Aging

Age-related cellular decline is characterized by the accumulation of damaged cellular components, including misfolded proteins and dysfunctional organelles. This accumulation contributes to cellular senescence, a state of irreversible growth arrest, and the development of age-related diseases. Autophagy is a fundamental cellular process responsible for the degradation and recycling of these damaged components, playing a crucial role in maintaining cellular homeostasis.

The efficiency of autophagy declines with age, which is considered a hallmark of the aging process. Enhancing autophagy is therefore a promising therapeutic strategy to counteract age-related cellular decline. One of the most well-studied pharmacological activators of autophagy is Rapamycin .

Rapamycin is a macrolide compound that inhibits the mechanistic Target of Rapamycin (mTOR) , a central regulator of cell growth, metabolism, and aging. Specifically, Rapamycin, by binding to FKBP12, inhibits the mTORC1 complex. Inhibition of mTORC1 mimics a state of nutrient scarcity, a condition known to potently induce autophagy. This induction of autophagy by Rapamycin has been shown to extend lifespan and ameliorate age-related pathologies in numerous model organisms.

Autophagy-Targeting Chimeras (AUTACs) , such as this compound, represent a newer, more targeted approach. An AUTAC is a bifunctional molecule that binds to a specific target (e.g., damaged mitochondria) and simultaneously recruits the autophagy machinery to degrade it. This compound, for instance, is designed to target mitochondria, inducing their clearance through a process called mitophagy. By promoting the removal of damaged mitochondria, which are a major source of cellular stress and reactive oxygen species, this compound is poised to have significant effects on cellular health and aging.

This guide will use Rapamycin as the primary example to detail the quantitative effects, experimental protocols, and signaling pathways relevant to modulating autophagy for the mitigation of age-related cellular decline.

Quantitative Data on the Effects of Rapamycin on Cellular Aging Markers

The following tables summarize the quantitative effects of Rapamycin on key markers of cellular senescence and autophagy from various studies.

| Table 1: Effect of Rapamycin on Cellular Senescence Markers | |||

| Marker | Cell/Tissue Type | Treatment Condition | Observed Effect |

| p16INK4A Expression | Human Skin (in vivo) | Topical Rapamycin | Significant reduction in p16INK4A positive cells in the epidermis (P = 0.008). |

| Senescence-Associated β-Galactosidase (SA-β-gal) Staining | Mouse Fat Tissue | Rapamycin Treatment | Decrease in SA-β-gal staining. |

| p21 Expression | Mouse Embryonic Fibroblasts | Rapamycin | Lower levels of p21. |

| DNA Damage (pH2AX) | Mouse Embryonic Fibroblasts | Rapamycin | Lower levels of pH2AX, a marker of DNA damage. |

| Table 2: Effect of Rapamycin on Autophagy Markers | |||

| Marker | Cell Type | Treatment Condition | Observed Effect |

| LC3-II/LC3-I Ratio | A549 Lung Cancer Cells | 100 nmol/L Rapamycin (24h) | Increased LC3-II and decreased LC3-I levels, indicating autophagy upregulation. |

| p62/SQSTM1 Levels | A549 Lung Cancer Cells | 100 nmol/L Rapamycin (24h) | Decrease in p62 expression, consistent with enhanced autophagic flux. |

| Autophagosome Number | A549 Lung Cancer Cells | 100 nmol/L Rapamycin (24h) | Greatly increased number of autophagosomes in the cytoplasm. |

| Autophagy Rates (R1, R2, R3) | Live Cells | 100 nM Rapamycin | Immediate and significant increase in the rate of autophagosome formation (R1) post-treatment. |

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells, which exhibit increased activity of lysosomal β-galactosidase at pH 6.0.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative Solution (e.g., 4% paraformaldehyde or a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS)

-

SA-β-gal Staining Solution:

-

40 mM Citric acid/sodium phosphate, pH 6.0

-

5 mM Potassium ferrocyanide

-

5 mM Potassium ferricyanide

-

150 mM Sodium chloride

-

2 mM Magnesium chloride

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Procedure:

-

Wash cells cultured in a multi-well plate twice with PBS.

-

Fix the cells with the Fixative Solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the SA-β-gal Staining Solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the plate at 37°C in a dry incubator (no CO2) for several hours to overnight, protected from light.

-

Monitor the cells for the development of a blue-green color using a bright-field microscope.

-

To terminate the reaction, aspirate the staining solution and wash the cells with distilled water.

-

Quantify the percentage of blue-stained (senescent) cells by counting at least 100 cells in multiple fields of view.

LC3-II Western Blot for Autophagy Flux

This protocol measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. Measuring this in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine allows for the assessment of autophagic flux.

Materials:

-

Cells cultured under desired experimental conditions.

-

Lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1).

-

RIPA Lysis Buffer supplemented with protease inhibitors.

-

SDS-PAGE gels (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II).

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST).

-

Primary antibody against LC3.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Culture cells to the desired confluency. For flux measurements, treat one set of samples with an autophagy inducer (e.g., Rapamycin) and another set with the inducer plus a lysosomal inhibitor (e.g., 50 µM Chloroquine) for the final few hours of the experiment.

-

Wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST three times.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities for LC3-I (typically runs at 16-18 kDa) and LC3-II (runs faster at 14-16 kDa) and calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control. A greater accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates increased autophagic flux.

Signaling Pathways and Experimental Workflows

mTORC1 Signaling Pathway and Rapamycin's Mechanism of Action

The mTOR signaling pathway is a critical regulator of cellular processes. mTOR exists in two distinct complexes, mTORC1 and mTORC2. Rapamycin primarily inhibits mTORC1, which is sensitive to the drug. mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and autophagy. When active, mTORC1 phosphorylates and inhibits the ULK1/Atg13/FIP200 complex, thereby suppressing the initiation of autophagy. By inhibiting mTORC1, Rapamycin relieves this suppression, leading to the induction of autophagy.

Experimental Workflow for Assessing a Compound's Effect on Cellular Senescence

This diagram outlines a typical workflow for testing a compound, such as this compound or Rapamycin, for its ability to modulate cellular senescence.

References

The Selectivity of Autac4 for Damaged Mitochondria: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective removal of damaged or dysfunctional mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism. Deficiencies in mitophagy are implicated in a range of human pathologies, including neurodegenerative diseases and metabolic disorders. Autophagy-targeting chimeras (AUTACs) represent a novel therapeutic modality designed to hijack the autophagy pathway for the targeted degradation of specific cellular components. Autac4, a mitochondria-targeting AUTAC, has emerged as a promising tool for inducing the clearance of compromised mitochondria. This technical guide provides an in-depth investigation into the selectivity of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols to assess its function.

Introduction to this compound

This compound is a heterobifunctional molecule designed to tether mitochondria to the autophagy machinery.[1][2] Its structure consists of three key components:

-

A Mitochondria-Targeting Ligand: A 2-phenylindole-3-glyoxyamide moiety that binds to the translocator protein (TSPO) located on the outer mitochondrial membrane.[3][4][5]

-

A Flexible Linker: A polyethylene glycol (PEG) linker that provides the necessary spacing and flexibility for the molecule to function.

-

An Autophagy-Inducing Tag: A p-fluorobenzyl guanine (FBnG) tag that, once localized to the mitochondrial surface, mimics a post-translational modification known as S-guanylation.

This unique design allows this compound to "paint" the mitochondrial surface with a signal that is recognized by the cell's autophagy system, initiating selective degradation.

Mechanism of Action and Selectivity

The primary mechanism of this compound-induced mitophagy is independent of the canonical PINK1/Parkin pathway, which is often activated by severe mitochondrial depolarization. Instead, this compound leverages a distinct signaling cascade.

Signaling Pathway

The process begins with this compound binding to TSPO on the outer mitochondrial membrane. The exposed guanine tag then promotes the K63-linked polyubiquitination of mitochondrial surface proteins. Unlike K48-linked ubiquitin chains which target proteins for proteasomal degradation, K63-linked chains act as a scaffold for the recruitment of autophagy receptor proteins, such as SQSTM1/p62. These receptors, in turn, bind to LC3 on the nascent autophagosome, thereby engulfing the targeted mitochondrion for subsequent lysosomal degradation.

A key aspect of this compound's action is the subsequent compensatory response. The clearance of damaged mitochondria reduces cellular stress and signals for the biogenesis of new, healthy mitochondria. This is evidenced by the observed increase in Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis, following this compound treatment.

Selectivity for Damaged Mitochondria

The selectivity of this compound does not appear to rely on a specific marker of mitochondrial damage (e.g., loss of membrane potential). Instead, evidence points towards a selectivity based on mitochondrial morphology. Diseases and cellular stress often lead to mitochondrial fragmentation, resulting in smaller, more numerous mitochondria. It is these small, fragmented mitochondria that are preferentially targeted by this compound, while larger, tubular, and healthy mitochondrial networks are less affected.

This is most clearly demonstrated in studies using fibroblasts from Down syndrome (DS) patients, which are characterized by significant mitochondrial fragmentation and dysfunction. Treatment with this compound selectively clears these aberrant mitochondria, leading to a restoration of normal mitochondrial function.

Quantitative Data Summary

While direct comparative binding affinity data of this compound for damaged versus healthy mitochondria is not extensively published, its functional effects highlight its selectivity. The following tables summarize the key quantitative parameters and functional outcomes reported in the literature.

Table 1: this compound Activity and Timeline

| Parameter | Value/Time | Cell Line(s) | Notes | Reference(s) |

|---|---|---|---|---|

| Effective Concentration | 10 µM | Detroit 532, HeLa, DS Fibroblasts | Concentration used in key functional assays. | |

| K63-Ub Accumulation | ~8 hours | HeLa | Time required for the accumulation of the autophagy signal. |

| Mitophagy Induction | 24 - 72 hours | Detroit 532 | Timeframe for observable mitophagy using mito-Rosella reporter. | |

Table 2: Functional Outcomes of this compound Treatment

| Assay | Condition | Effect of this compound (10 µM) | Notes | Reference(s) |

|---|---|---|---|---|

| Mitochondrial Function | Down Syndrome Fibroblasts | Restored mitochondrial membrane potential and ATP production. | DS cells have baseline mitochondrial fragmentation and dysfunction. | |

| Cytoprotection | CCCP-induced Acute Injury | Maintained intracellular ATP levels. | CCCP is a potent mitochondrial uncoupler that causes acute damage. | |

| Apoptosis | CCCP-induced Acute Injury | Suppressed cytochrome c release and pro-caspase 3 cleavage. | Demonstrates prevention of apoptosis by clearing damaged mitochondria. |

| Mitochondrial Biogenesis | Down Syndrome Fibroblasts | Increased levels of PGC-1α. | Indicates a compensatory biogenesis of new mitochondria. | |

Experimental Protocols

This section provides detailed methodologies for assessing the selectivity and efficacy of this compound.

Experimental Workflow Overview

Protocol 1: Induction of Mitochondrial Damage with CCCP

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a protonophore that dissipates the mitochondrial membrane potential, leading to mitochondrial stress, fragmentation, and mitophagy.

-

Cell Culture: Plate cells (e.g., HeLa, U2OS, or primary fibroblasts) on appropriate culture vessels (e.g., glass-bottom dishes for imaging) to achieve 60-70% confluency on the day of the experiment.

-

Reagent Preparation: Prepare a 10 mM stock solution of CCCP in DMSO.

-

Induction: Dilute the CCCP stock solution in pre-warmed complete culture medium to a final concentration of 5-20 µM.

-

Treatment: Remove the existing medium from the cells and replace it with the CCCP-containing medium. For a vehicle control, use medium with an equivalent concentration of DMSO.

-